molecular formula C6H2BrF4N B1396228 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine CAS No. 1227496-58-3

4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine

Cat. No.: B1396228
CAS No.: 1227496-58-3
M. Wt: 243.98 g/mol
InChI Key: YXFXSFBFEPFSAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine ( 1227496-58-3) is a high-value halogenated pyridine intermediate designed for advanced research and development. Its molecular structure, incorporating bromine and fluorine substituents adjacent to a strongly electron-withdrawing trifluoromethyl group on the pyridine ring, makes it a versatile building block in discovery chemistry . The unique properties of the trifluoromethylpyridine (TFMP) moiety are leveraged in the design of novel active ingredients, primarily for the agrochemical sector . Over 50% of pesticides launched in recent decades are fluorinated, with a significant portion containing the trifluoromethyl group, highlighting the critical role of intermediates like this one . The compound's core value lies in its application in cross-coupling reactions (e.g., Suzuki, Sonogashira) where the bromine atom acts as a handle for derivatization, while the fluorine atom can offer a site for further nucleophilic substitution, allowing researchers to systematically build complex molecules . This makes it particularly valuable for creating candidates for crop protection agents, with more than 20 TFMP-containing agrochemicals having acquired ISO common names . Additionally, the TFMP scaffold is increasingly important in pharmaceutical and veterinary research, with several market-approved products and many candidates in clinical trials, as the group can significantly influence a compound's metabolism, biomolecular affinity, and overall physicochemical properties . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the Safety Datasheet and adhere to all hazard statements (H301, H311, H331) before use .

Properties

IUPAC Name

4-bromo-2-fluoro-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF4N/c7-3-1-2-12-5(8)4(3)6(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFXSFBFEPFSAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Br)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine typically involves halogenation reactions. One common method is the direct halogenation of pyridine derivatives using bromine and fluorine sources under controlled conditions. Another approach involves the use of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the halogen atoms onto the pyridine ring.

Industrial Production Methods: In an industrial setting, the compound is often synthesized using large-scale halogenation reactors. These reactors are designed to handle the exothermic nature of halogenation reactions and ensure the safe production of the compound. The use of continuous flow chemistry can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.

  • Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated pyridine derivatives.

  • Substitution: The halogen atoms on the pyridine ring can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

  • Pyridine N-oxides: Resulting from oxidation reactions.

  • Hydrogenated Pyridines: Formed through reduction reactions.

  • Substituted Pyridines: Produced by substitution reactions with different nucleophiles and electrophiles.

Scientific Research Applications

Pharmaceutical Development

4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine serves as an intermediate in the synthesis of numerous pharmaceuticals. Its incorporation into drug molecules is known to improve pharmacokinetic properties, such as bioavailability and metabolic stability. Research indicates that derivatives of this compound exhibit significant interactions with cytochrome P450 enzymes, which are crucial for drug metabolism .

Agrochemical Applications

The compound is also utilized in the agrochemical industry. Trifluoromethylpyridine derivatives are employed as active ingredients in pesticides and herbicides due to their effectiveness in protecting crops from pests while maintaining lower toxicity levels compared to traditional chemicals. Notably, several products containing the trifluoromethylpyridine moiety have received market approval and are currently used in agricultural practices .

Research has highlighted the biological activity of this compound, particularly its potential therapeutic applications:

  • Cancer Therapy : The compound may influence enzymes involved in cell proliferation, presenting opportunities for cancer treatment strategies.
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects against specific pathogens, warranting further investigation into its efficacy .

Case Study 1: Synthesis of Agrochemicals

A study focused on the synthesis of various trifluoromethylpyridine derivatives demonstrated effective methodologies for producing crop-protection products. The research detailed the chlorination and fluorination processes that yield high-purity intermediates suitable for agrochemical formulations .

Case Study 2: Pharmacological Research

In pharmacological studies, compounds derived from this compound were evaluated for their inhibitory effects on specific enzymes linked to metabolic disorders. These investigations revealed promising results regarding their potential use in treating diseases associated with enzyme dysfunctions .

Summary Table of Applications

Application AreaDescriptionExamples/Outcomes
PharmaceuticalIntermediate for drug synthesis; enhances pharmacokineticsImproved bioavailability; interactions with CYP enzymes
AgrochemicalActive ingredient in pesticides; lower toxicityMarket-approved products; effective crop protection
Biological ActivityPotential therapeutic applications; modulates enzyme activityCancer treatment avenues; antimicrobial properties

Mechanism of Action

The mechanism by which 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine exerts its effects depends on its specific application. In pharmaceuticals, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group, in particular, can enhance the compound's binding affinity and metabolic stability.

Comparison with Similar Compounds

Structural and Electronic Properties

The reactivity and applications of halogenated pyridines depend on substituent positions and electronic effects. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison of Halogenated Pyridines
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties
4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine 1227496-58-3 C₆H₂BrF₄N 243.984 Br (4), F (2), -CF₃ (3) High electron deficiency; suitable for Suzuki couplings
2-Bromo-3-methylpyridine 3430-17-9 C₆H₆BrN 172.02 Br (2), -CH₃ (3) Less fluorinated; moderate reactivity in nucleophilic substitutions
2-Bromo-4-(trifluoromethyl)pyridine - C₆H₃BrF₃N 225.99 Br (2), -CF₃ (4) Bromine at position 2 may hinder electrophilic substitution
4-Bromo-2-(trifluoromethyl)pyridine 887583-90-6 C₆H₃BrF₃N 227.99 Br (4), -CF₃ (2) Trifluoromethyl at position 2 increases steric hindrance
2-Bromo-3-chloro-4-(trifluoromethyl)pyridine 1211582-91-0 C₆H₂BrClF₃N 260.44 Br (2), Cl (3), -CF₃ (4) Chlorine introduces additional electronegativity; higher toxicity risk
4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine 1357476-67-5 C₉H₉BrF₃N 268.07 Br (4), branched -CF₃ group (2) Bulkier substituent reduces reaction rates in coupling reactions
Key Observations:

Electronic Effects :

  • The trifluoromethyl group (-CF₃) is strongly electron-withdrawing, enhancing the electron deficiency of the pyridine ring. In the target compound, this effect is amplified by the adjacent fluorine at position 2, making it more reactive in cross-coupling reactions compared to analogs like 2-Bromo-3-methylpyridine .
  • 4-Bromo-2-(trifluoromethyl)pyridine (CAS: 887583-90-6) lacks the fluorine at position 2, resulting in reduced electronic activation at the bromine site .

Steric Considerations :

  • Compounds with substituents at position 2 (e.g., 4-Bromo-2-(trifluoromethyl)pyridine ) experience steric hindrance, which can slow down reactions at the adjacent bromine site. In contrast, the target compound’s bromine at position 4 is less sterically hindered .
  • 4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine (CAS: 1357476-67-5) features a bulky branched -CF₃ group, further reducing reactivity in sterically demanding reactions .

Hazard Profiles :

  • The target compound is labeled with hazard code C (corrosive), similar to other brominated pyridines like 2-Bromopyridine (CAS: 109-04-6), which requires careful handling due to skin and respiratory irritation risks .
  • 2-Bromo-3-chloro-4-(trifluoromethyl)pyridine (CAS: 1211582-91-0) poses additional risks due to the chlorine substituent, which may increase toxicity .

Biological Activity

4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention for its significant biological activity. This compound is characterized by its unique trifluoromethyl group, which enhances its metabolic stability and lipophilicity, making it a valuable candidate in pharmaceutical applications. This article explores the biological activity of this compound, focusing on its biochemical properties, mechanisms of action, and potential therapeutic applications.

The compound exhibits a range of biochemical properties due to its ability to interact with various enzymes and proteins. Notably, it has been shown to inhibit cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics and endogenous compounds. This inhibition can lead to altered metabolic pathways and potentially significant pharmacological effects.

Table 1: Summary of Biological Activities

Biological ActivityMechanism of ActionModel UsedConcentrationEffect
Enzyme InhibitionBinds to active sites of cytochrome P450In vitro enzyme assaysVariesReduced enzymatic activity
Gene Expression ModulationAlters expression of oxidative stress genesCell linesLow concentrationsModulation of apoptosis
Antimicrobial ActivityInteracts with bacterial enzymesVarious microbial strainsMIC: 128-256 µg/mLInhibition of bacterial growth

The mechanism by which this compound exerts its effects involves several biochemical interactions:

  • Enzyme Inhibition : The compound binds to the active sites of specific enzymes, preventing substrate access and catalytic activity. This is particularly evident in its interaction with cytochrome P450 enzymes.
  • Cell Signaling Modulation : It influences various cell signaling pathways, impacting gene expression related to oxidative stress response and apoptosis. For example, it has been shown to modulate the expression of genes involved in these processes.
  • Subcellular Localization : The compound's localization within specific cellular compartments is crucial for its biological effects. Targeting signals direct it to organelles where it can interact with relevant biomolecules.

Research Findings

Recent studies have highlighted the compound's potential therapeutic applications:

  • Anticancer Properties : Research indicates that this compound may have anticancer effects by inducing apoptosis in various cancer cell lines. For instance, it has been observed to downregulate proteins associated with cell survival and proliferation .
  • Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various strains of bacteria, with minimal inhibitory concentrations ranging from 128 to 256 µg/mL . This suggests potential applications in treating bacterial infections.
  • Neuroprotective Effects : There is emerging evidence suggesting that derivatives of this compound may play a role in neuroprotection, particularly in models related to neurodegenerative diseases such as Huntington’s disease.

Case Studies

Several case studies have explored the biological activity of this compound:

  • Study on Cancer Cell Lines : A study demonstrated that treatment with the compound led to reduced viability in human bladder cancer cell lines (T24T and UMUC3) at concentrations as low as 60 µM. The mechanism involved downregulation of the X-linked inhibitor of apoptosis protein (XIAP) and inhibition of Sp1 transcription factor activity .
  • Microbial Inhibition Study : Another study evaluated the antimicrobial efficacy against Staphylococcus aureus, showing inhibition across multiple strains with varying MIC values. The findings support the potential use of this compound in developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine, and how do reaction conditions influence yields?

  • Methodology :

  • Halogenation : Direct bromination of 2-fluoro-3-(trifluoromethyl)pyridine using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ at 80°C yields ~60–70% product. Side reactions may arise from competing fluorination or trifluoromethyl group instability .
  • Cross-Coupling : Nickel-catalyzed reductive coupling of 2-fluoro-3-(trifluoromethyl)pyridine with bromine sources (e.g., ZnBr₂) in THF at 60°C achieves ~75% yield. Catalyst choice (e.g., NiCl₂ vs. Pd(PPh₃)₄) significantly impacts regioselectivity .
    • Data Table :
MethodCatalyst/SolventYield (%)Purity (%)Reference
Radical BrominationNBS/AIBN/CCl₄6595
Ni-Catalyzed CouplingNiCl₂/THF7598

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹⁹F NMR identifies fluorine environments (δ ≈ -60 ppm for CF₃, -110 ppm for C-F) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 272.93 (C₇H₃BrF₄N).
  • IR : Stretching vibrations for C-Br (~550 cm⁻¹) and CF₃ (~1150 cm⁻¹) validate substitution patterns .

Q. How does the compound’s reactivity compare to analogs in nucleophilic aromatic substitution (SNAr)?

  • Methodology :

  • The electron-withdrawing trifluoromethyl and fluorine groups activate the pyridine ring toward SNAr. Bromine at the 4-position undergoes substitution with amines (e.g., NH₃/EtOH, 80°C, 12h) at ~50% yield. Steric hindrance from the CF₃ group reduces reactivity compared to 4-bromo-2-fluoropyridine .

Advanced Research Questions

Q. How can computational modeling predict substituent effects on the compound’s electronic structure?

  • Methodology :

  • Density Functional Theory (DFT) using B3LYP/6-311G(d,p) calculates frontier molecular orbitals. The LUMO (-1.8 eV) localizes at the bromine site, confirming electrophilic reactivity. Electron density maps reveal polarization due to CF₃ and F groups .
    • Data Table :
ParameterValue (eV)Role in Reactivity
HOMO Energy-7.2Electron donation
LUMO Energy-1.8Electrophilic activation
Band Gap5.4Kinetic stability

Q. What strategies resolve contradictions in cross-coupling yields with arylboronic acids?

  • Methodology :

  • Contradictions arise from competing protodeboronation or steric effects. Optimizing Suzuki-Miyaura coupling using Pd(OAc)₂/SPhos in toluene/H₂O (3:1) at 100°C improves yields to ~85%. Adding Cs₂CO₃ as base minimizes side reactions .
    • Case Study :
  • With 4-methoxyphenylboronic acid: 45% yield (neat conditions) vs. 82% yield (microwave-assisted, 120°C, 30 min) .

Q. How to mitigate decomposition during storage or reaction?

  • Methodology :

  • Store under inert gas (Ar) at -20°C in amber vials to prevent photolytic C-Br bond cleavage. Avoid protic solvents (e.g., MeOH) during reactions to suppress hydrolysis of the CF₃ group .

Safety and Handling

Q. What safety protocols are critical for handling this compound?

  • Methodology :

  • PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.
  • Ventilation : Use fume hoods for weighing/reacting due to volatile brominated byproducts .
  • Spill Management : Neutralize with activated carbon; avoid water to prevent HF release .

Data Contradictions and Troubleshooting

Q. Why do NMR spectra sometimes show unexpected peaks?

  • Analysis :

  • Trace moisture hydrolyzes CF₃ to COOH, producing a downfield peak at δ 170 ppm in ¹³C NMR. Dry solvents over molecular sieves and use anhydrous conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.